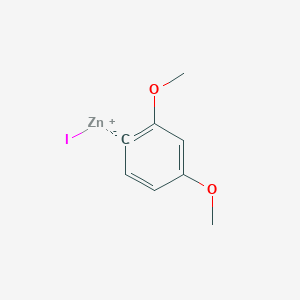![molecular formula C12H16INZn B6333780 2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1263144-74-6](/img/structure/B6333780.png)
2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a solution of 2-[(1-Piperidino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Piperidino)methyl]phenylzinc iodide typically involves the reaction of 2-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-[(1-Piperidino)methyl]phenyl iodide+Zn→2-[(1-Piperidino)methyl]phenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of 2-[(1-Piperidino)methyl]phenylzinc iodide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.5 M.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or peroxides under controlled conditions.
Reduction: Reagents like hydrogen gas or hydrides.
Substitution: Halides or other electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Piperidino)methyl]phenylzinc iodide is widely used in scientific research, particularly in:
Organic Synthesis: Used in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-Piperidino)methyl]phenylzinc iodide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The piperidino group stabilizes the intermediate, allowing for efficient transfer and reaction. The molecular targets include various electrophiles, and the pathways involve the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 2-[(1-Morpholino)methyl]phenylzinc iodide
- 2-[(1-Pyrrolidino)methyl]phenylzinc iodide
Uniqueness
2-[(1-Piperidino)methyl]phenylzinc iodide is unique due to the presence of the piperidino group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in complex organic synthesis and industrial applications.
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUVOUKQZIABBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)






